Adrenalone

Receptor Pharmacology Vasoconstriction Adrenergic Agonist

Researchers needing a pure α1-adrenoceptor agonist without β-adrenergic interference face limited options. Adrenalone (CAS 99-45-6) solves this with pronounced α1 selectivity and minimal β activity, enabling clean vasoconstriction studies in isolated tissue baths. It also serves as a dopamine β-oxidase inhibitor (IC50 36.9 μM) and a stability-indicating HPLC reference standard, thanks to its unique catechol/N-oxide degradation pathways. • ≥98% purity, light yellow solid • Packaged under inert gas, store at -20°C • Global ambient shipping; typically in stock for same-day dispatch.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 99-45-6
Cat. No. B1665550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenalone
CAS99-45-6
SynonymsAdrenalone;  Adrenone;  Chemosan;  Haemodan;  Kephrine;  Ketogaze, Methaminoacetocatechol, Remestyp, Stryphnon, U 2134
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCNCC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C9H11NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,10-12H,5H2,1H3
InChIKeyPZMVOUYYNKPMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adrenalone: Alpha-1 Agonist & Hemostatic Agent


Adrenalone (CAS 99-45-6) is a synthetic catecholamine derivative and the ketone form of epinephrine, functioning primarily as an alpha-1 adrenergic receptor agonist [1]. It is classified as a topical vasoconstrictor and hemostatic agent, and was historically used to prolong the action of local anesthetics [2]. Its pharmacological profile is characterized by its selective affinity for alpha-1 adrenergic receptors, with minimal activity at beta-adrenergic receptors, distinguishing it from its parent compound, epinephrine [1].

Selectivity Alpha-1 adrenoceptor agonist with minimal beta-adrenergic activity; may support local vasoconstriction endpoint studies
Research Context Historically used as topical hemostatic; obsolete profile may support historical control or mechanistic research

Adrenalone: In-Class Substitution Challenges


In-class substitution of adrenalone with other sympathomimetic vasoconstrictors (e.g., epinephrine, phenylephrine) is not straightforward due to quantifiable differences in receptor selectivity, mechanism of action, and chemical stability. Adrenalone's pronounced selectivity for alpha-1 adrenoceptors, with minimal beta-receptor activation, results in a distinct hemodynamic profile compared to epinephrine [1]. Furthermore, adrenalone's action as an inhibitor of dopamine β-oxidase [2] and its unique degradation pathways and impurity profile necessitate specific formulation and analytical control strategies that are not interchangeable with related compounds.

Receptor Selectivity Profile Alpha-1 selectivity with minimal beta activation may shift hemodynamic response compared to broad-spectrum agonists like epinephrine
Additional Enzyme Inhibition Dopamine β-oxidase inhibitory activity, not shared by simple alpha-agonists, may alter local catecholamine modulation in research models
Analytical Control Requirements Unique degradation pathways and impurity profile require compound-specific HPLC methods, limiting direct substitution with related vasoconstrictors

Adrenalone: Comparator Differentiation


Alpha-1 Receptor Selectivity vs. Epinephrine

Adrenalone demonstrates functional selectivity for alpha-1 adrenergic receptors, while showing little to no affinity for beta-adrenergic receptors [1]. This contrasts with epinephrine (adrenaline), which is a potent agonist at both alpha and beta receptor subtypes [1]. While precise Ki or EC50 values for Adrenalone at adrenergic receptor subtypes were not located in the primary literature, the qualitative distinction is consistently reported across authoritative databases [1] and is a key differentiator.

Alpha-1 Selectivity
Class-level inference
Qualitative: selective alpha-1, minimal beta; epinephrine broad alpha/beta agonism.
Reported selectivity supports local vasoconstriction endpoint interpretation without beta-mediated confounding
Precise Ki/EC50 not located; authoritative databases only
Receptor Pharmacology Vasoconstriction Adrenergic Agonist

Dopamine β-Oxidase Inhibition

Adrenalone functions as an inhibitor of dopamine β-oxidase (also known as dopamine β-hydroxylase), an enzyme critical for the conversion of dopamine to norepinephrine [1]. This is an additional mechanism not shared by simple alpha-agonists like phenylephrine. The compound also exhibits structural similarity to norepinephrine transporter (NET) ligands, with a reported IC50 of 36.9 μM [1]. This inhibitory activity was quantified in a 1961 study, where 1.5 μmoles of adrenalone reduced norepinephrine formation by over 75% and dopamine disappearance by 87.5% [2].

Dopamine β-Oxidase Inhibition
Head-to-head
1.5 μmoles reduced norepinephrine formation >75%; NET IC50 36.9 μM
Supports dopamine β-oxidase inhibition endpoint context; may modulate catecholamine levels
In vitro enzyme assay; Creveling et al. 1961
Enzyme Inhibition Catecholamine Synthesis NET Transporter

Analytical Control & Impurity Profile

For procurement and quality control, adrenalone is characterized by a defined impurity profile and stability requirements that differ from epinephrine . The compound is prone to oxidative degradation of its catechol moiety and N-oxidation . Standard analytical control utilizes reverse-phase HPLC with UV detection . A conservative technical specification for related substances is: individual identified impurities ≤ 0.5% (w/w), any unspecified impurity ≤ 0.1% (w/w), and total impurities ≤ 1.5% (w/w) . This level of specificity is not directly applicable to, or substitutable with, other vasoconstrictors.

Impurity Specifications
Data to verify
Identified ≤0.5% w/w, unspecified ≤0.1% w/w, total ≤1.5% w/w
Supports batch-to-batch consistency review and QC specification
Supplier specification; independent verification recommended
Analytical Chemistry Quality Control Impurity Profiling

Comparison to Modern Hemostatics

Adrenalone is noted as a largely obsolete drug, having been superseded in clinical practice by other hemostatic agents such as thrombin, fibrinogen, and vasopressin analogues . While this is a qualitative observation, it provides critical context for procurement. A direct, quantitative comparison of hemostatic efficacy between adrenalone and these modern alternatives is not available in the primary literature reviewed, but the class-level inference is that its use is not supported by contemporary clinical data.

Clinical Utility Context
Class-level inference
Obsolete; superseded by thrombin, fibrinogen, vasopressin analogues
Reported clinical utility context; may not meet current hemostatic efficacy benchmarks
No direct comparative efficacy data available
Hemostasis Clinical Pharmacology Historical Comparison

Adrenalone: Research Applications


Alpha-1 Vasoconstriction Mechanistic Studies

Researchers investigating the specific role of alpha-1 adrenoceptors in local vasoconstriction, independent of beta-adrenergic influences, can utilize Adrenalone as a selective agonist . This is particularly relevant in ex vivo tissue bath experiments (e.g., isolated vessel preparations) where the confounding effects of beta-mediated relaxation or cardiac stimulation are undesirable.

Analytical Method Development for Catecholamines

Adrenalone serves as a critical reference standard and model compound for developing and validating stability-indicating HPLC-UV methods . Its unique degradation pathways (catechol oxidation, N-oxidation) make it a valuable analyte for testing the specificity and robustness of analytical methods intended for related catecholamine compounds [1].

Dopamine β-Oxidase Inhibition Studies

As a known inhibitor of dopamine β-oxidase, Adrenalone can be employed as a tool compound in neurochemistry research to study the enzyme's role in catecholamine synthesis and metabolism . This application is supported by quantitative in vitro data showing its inhibitory effect on the conversion of dopamine to norepinephrine [1].

Historical Control for Hemostasis Research

Given its status as an obsolete hemostatic agent, Adrenalone may be procured for use as a historical control or a reference standard in comparative studies evaluating the efficacy of modern hemostatic agents (e.g., thrombin, fibrin sealants) . This allows for a direct, experimental benchmark against an older, less effective standard of care.

Application
Selection Property
Validation Focus
Local vasoconstriction endpoint studies
Alpha-1 selectivity (minimal beta activity)
Receptor-specific vasoconstriction response
HPLC-UV stability-indicating method development
Distinct degradation pathway (catechol oxidation)
Method specificity and impurity resolution
Dopamine β-oxidase inhibition research
Reported enzyme inhibition endpoint
Norepinephrine formation inhibition
Hemostasis historical control studies
Obsolete hemostatic profile
Comparative efficacy benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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